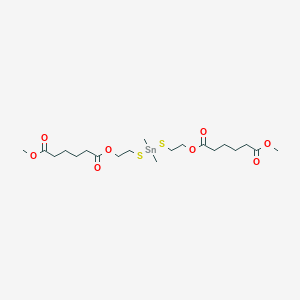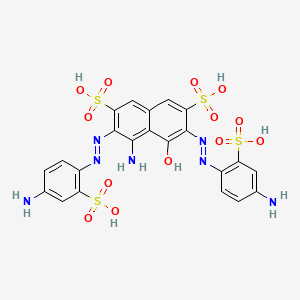
4-Amino-3,6-bis((4-amino-2-sulfophenyl)azo)-5-hydroxy-2,7-naphthalenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple azo groups, which are responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid typically involves the diazotization of 4-amino-2-sulfophenylamine followed by coupling with 5-hydroxynaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired azo compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions, often using reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfonation reactions typically use sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration processes due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in textile dyeing, paper printing, and as a colorant in food and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and indicator. The molecular targets include various substrates that interact with the azo groups, leading to changes in color. The pathways involved often include electron transfer processes that are facilitated by the presence of the hydroxyl and sulfonic acid groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- Reactive Red 120
Uniqueness
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its multiple azo groups and the presence of both hydroxyl and sulfonic acid functionalities. These features contribute to its high stability, intense coloration, and versatility in various applications, making it more effective and reliable compared to similar compounds.
Eigenschaften
CAS-Nummer |
66620-37-9 |
|---|---|
Molekularformel |
C22H19N7O13S4 |
Molekulargewicht |
717.7 g/mol |
IUPAC-Name |
4-amino-3,6-bis[(4-amino-2-sulfophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H19N7O13S4/c23-10-1-3-12(14(7-10)43(31,32)33)26-28-20-16(45(37,38)39)5-9-6-17(46(40,41)42)21(22(30)18(9)19(20)25)29-27-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,30H,23-25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
JRVBVQOZBXPUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)N)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
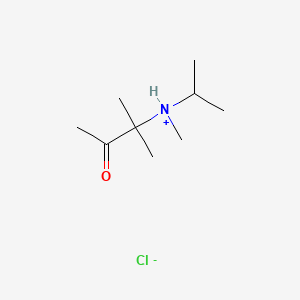
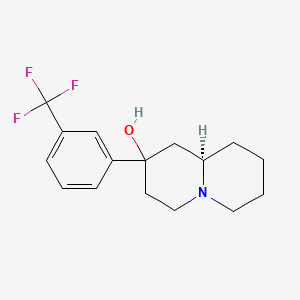

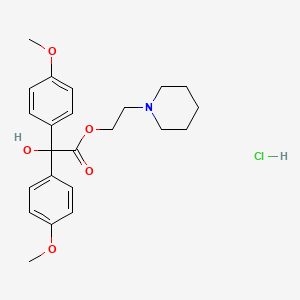
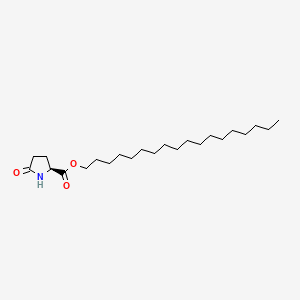
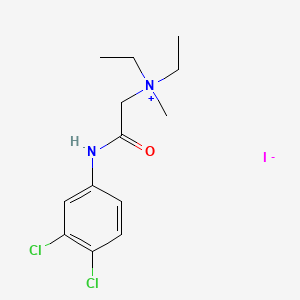
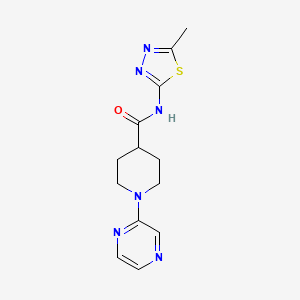
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
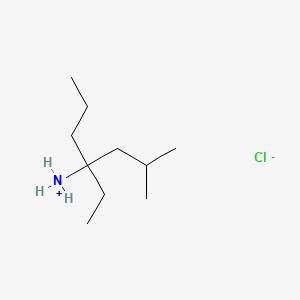
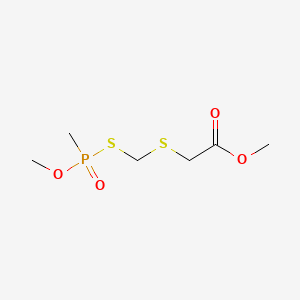

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
